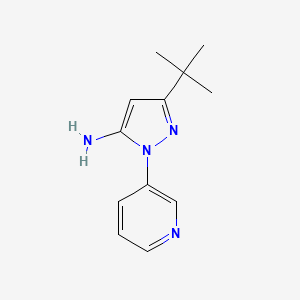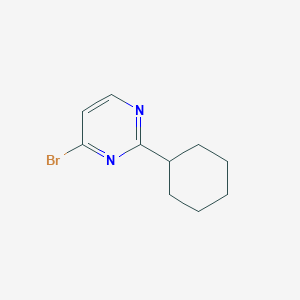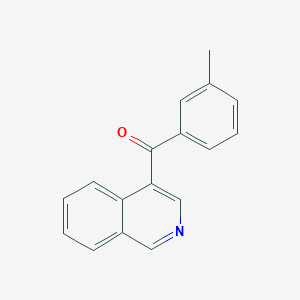
4-(3-Methylbenzoyl)isoquinoline
説明
4-(3-Methylbenzoyl)isoquinoline, also known as 3-MBIQ, is a compound that belongs to the isoquinoline family. It has gained attention in recent years due to its potential applications in scientific research.
科学的研究の応用
Drug Discovery and Development
4-(3-Methylbenzoyl)isoquinoline: plays a significant role in the realm of drug discovery. Its structural framework is common in many pharmacologically active compounds. The isoquinoline moiety is a critical pharmacophore in the design of molecules with potential anti-cancer, anti-malarial, and various other therapeutic effects . The compound’s ability to interact with biological targets can be harnessed to develop new medications with improved efficacy and reduced side effects .
Organic Synthesis
In organic chemistry, 4-(3-Methylbenzoyl)isoquinoline serves as a versatile intermediate for synthesizing complex isoquinoline derivatives. These derivatives are essential for creating a diverse array of bioactive molecules. The compound’s structure allows for various chemical modifications, making it a valuable building block in constructing novel organic entities .
Material Science
The unique properties of 4-(3-Methylbenzoyl)isoquinoline extend its application to material science. Isoquinoline derivatives exhibit light-emitting properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. The incorporation of such compounds can lead to the development of materials with enhanced electronic and photonic characteristics .
Catalysis
Isoquinoline compounds, including 4-(3-Methylbenzoyl)isoquinoline , can act as ligands in catalytic systems. They are known to influence the reactivity and selectivity of metal catalysts in various chemical reactions. This application is particularly valuable in industrial processes where efficient and selective catalysis is crucial .
Supramolecular Chemistry
The structural complexity of 4-(3-Methylbenzoyl)isoquinoline makes it an interesting candidate for supramolecular chemistry applications. Its potential to form non-covalent interactions with other molecules can be exploited in the design of molecular sensors, switches, and other functional supramolecular assemblies .
Biological Studies
Isoquinoline derivatives are often used as tools in biological studies to probe the function of various enzymes and receptors4-(3-Methylbenzoyl)isoquinoline can be utilized to study biological pathways and mechanisms, contributing to our understanding of diseases and aiding in the discovery of new therapeutic targets .
作用機序
Target of Action
Isoquinolines, a class of compounds to which 4-(3-methylbenzoyl)isoquinoline belongs, are known to interact with various biological targets due to their diverse structures .
Mode of Action
Isoquinolines generally interact with their targets through various mechanisms, often involving the formation of complexes with proteins or other biological macromolecules .
Biochemical Pathways
For instance, they are involved in the biosynthesis of benzylisoquinoline alkaloids, a process that includes multiple methylation steps . Additionally, isoquinolines can participate in reactions at the benzylic position, which may influence various biochemical pathways .
Pharmacokinetics
Isoquinolines, in general, are known for their stability and resistance to metabolic degradation .
Result of Action
Isoquinolines and their derivatives have been associated with a wide range of biological activities, including anti-cancer, anti-malarial, and other therapeutic effects .
Action Environment
The action, efficacy, and stability of 4-(3-Methylbenzoyl)isoquinoline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling, a common reaction involving organoboron reagents like 4-(3-Methylbenzoyl)isoquinoline, is known to be influenced by the reaction conditions . Additionally, the synthesis of isoquinoline derivatives can be performed under both metal-catalyzed and catalyst-free conditions, indicating the compound’s stability under different environmental conditions .
特性
IUPAC Name |
isoquinolin-4-yl-(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c1-12-5-4-7-13(9-12)17(19)16-11-18-10-14-6-2-3-8-15(14)16/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXFZXGHRJGEFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



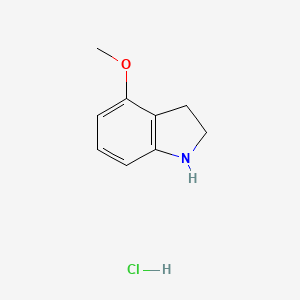
![N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1463136.png)
![[(2,2-Diethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B1463137.png)
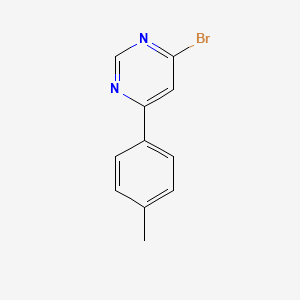

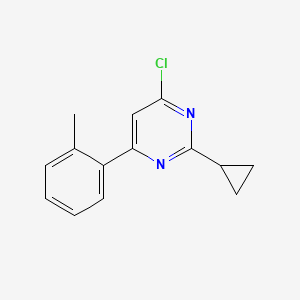
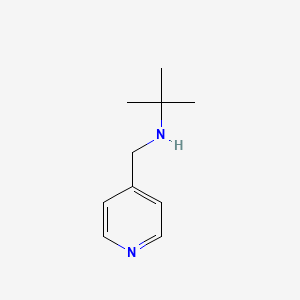

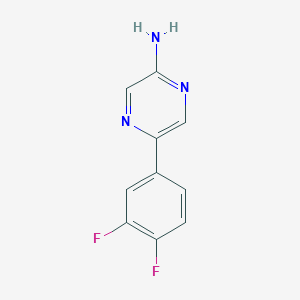
![2-Chloro-5-[(methylsulfonyl)methyl]pyridine](/img/structure/B1463149.png)
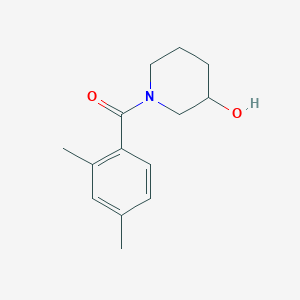
![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1463152.png)
